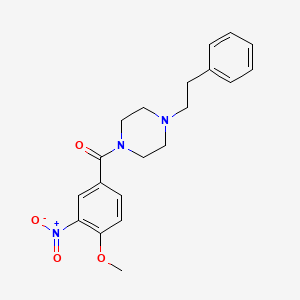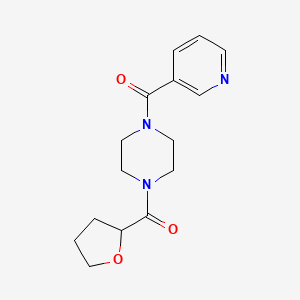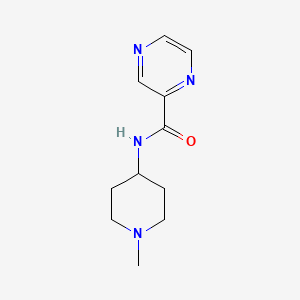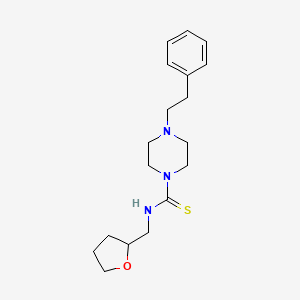![molecular formula C14H14N2O2S B4180780 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4180780.png)
2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide
Descripción general
Descripción
2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide is a chemical compound that belongs to the family of thiophene derivatives, which are known for their diverse biological activities and chemical properties. The interest in this compound and its derivatives stems from their potential pharmacological properties and their utility in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide, often involves the Gewald reaction, a versatile method for constructing thiophene rings. For instance, the synthesis of 2-amino-4-(4-acetamido phenyl) thiophene-3-carboxamide, a compound with structural similarities, was achieved using cyanoacetamide, which was condensed with p-acetanilido acetophenone and sulfur to yield the desired thiophene derivative (Arora, Saravanan, Mohan, & Bhattacharjee, 2012). Such methods highlight the synthetic approaches that can be adapted for synthesizing 2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by spectroscopic methods, including IR, 1H NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound, facilitating the understanding of its chemical behavior and interactions (Ahmed, 2007).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, leading to the formation of Schiff bases and other biologically active compounds. For example, treatment of a thiophene-3-carboxamide derivative with substituted aryl aldehydes yielded Schiff bases with antimicrobial activity, demonstrating the reactivity and potential utility of these compounds in synthesizing new chemical entities (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Mecanismo De Acción
Mode of Action
Compounds with similar structures, such as phenylpropanoids, are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Phenylpropanoids, which have a similar structure, are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research .
Direcciones Futuras
The future directions for research on “2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, potential uses in medicine or industry, and environmental impact .
Propiedades
IUPAC Name |
2-(3-phenylpropanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-13(18)11-8-9-19-14(11)16-12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYPLORPSPYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329285 | |
| Record name | 2-(3-phenylpropanoylamino)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Phenylpropanoylamino)thiophene-3-carboxamide | |
CAS RN |
895944-45-3 | |
| Record name | 2-(3-phenylpropanoylamino)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-nitro-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4180721.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4180732.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)
![methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)


![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)

![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)